2-(2H-Tetrazol-5-yl)piperidine hydrochloride
Overview
Description
2-(2H-Tetrazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN5. It is a derivative of piperidine and tetrazole, and it is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Tetrazoles, in general, are known to interact with various biological targets due to their electron-donating and electron-withdrawing properties . They can stabilize the electrostatic repulsion of negatively charged ions, which is advantageous for receptor-ligand interactions .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to interact with biological targets in a similar manner to carboxylic acids .
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride may have good bioavailability.
Result of Action
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability of tetrazoles in general is known to be influenced by factors such as temperature and ph .
Biochemical Analysis
Biochemical Properties
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in the compound can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of naturally occurring molecules in biological systems. This property enables the compound to bind to enzyme active sites, potentially inhibiting or modulating their activity. For instance, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by forming hydrogen bonds and electrostatic interactions with amino acid residues in the active site .
Cellular Effects
The effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis. Additionally, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can influence the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The tetrazole ring can form stable complexes with metal ions, which may facilitate the compound’s binding to metalloproteins and metalloenzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding site and the enzyme’s function. Furthermore, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have demonstrated that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the tetrazole ring, reducing the compound’s efficacy. In vitro and in vivo studies have shown that 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can have long-term effects on cellular function, including sustained modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .
Metabolic Pathways
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. Additionally, it has been shown to affect metabolite levels, including those of glucose, lactate, and amino acids, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound in the cytoplasm or nucleus, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it interacts with transcriptional regulators to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Tetrazol-5-yl)piperidine hydrochloride typically involves the reaction of piperidine with sodium azide and triethyl orthoformate in an acidic medium . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or water to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2H-Tetrazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
2-(2H-Tetrazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride: Similar in structure but with the tetrazole ring attached at a different position on the piperidine ring.
1-(2H-1,2,3,4-tetrazol-5-yl)piperidine: Lacks the hydrochloride group but shares the core structure.
Uniqueness
2-(2H-Tetrazol-5-yl)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.ClH/c1-2-4-7-5(3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUBOONRIHEHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NNN=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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